

# Technical Guide: 1-(2-Nitrophenyl)ethanol Chiral Building Block

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## Compound of Interest

Compound Name: (1R)-1-(2-Nitrophenyl)ethanol

CAS No.: 108530-03-6

Cat. No.: B017541

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CAS: 3205-25-2 | Formula:  $C_8H_9NO_3$  | MW: 167.16 g/mol

## Executive Summary & Core Utility

1-(2-Nitrophenyl)ethanol is a bifunctional "privileged scaffold" featuring a benzylic chiral center and an ortho-nitro group. Its value in drug development stems from its ability to serve as a divergent intermediate:

- **Chiral Auxiliaries & Ligands:** The enantiopure alcohol can be resolved to >99% ee, serving as a precursor for chiral amines and N,O-ligands.
- **Indole Synthesis:** It acts as a latent indole precursor via dehydration to 2-nitrostyrene, followed by reductive cyclization (Cadogan-Sundberg or Pd-catalyzed routes).
- **Heterocycle Construction:** The ortho-relationship between the oxygen and nitrogen functionalities allows for rapid access to benzoxazoles, tetrahydroisoquinolines, and dihydroquinolines.

## Synthesis & Production Strategies

### A. Biocatalytic Asymmetric Reduction (Green Route)

Direct reduction of 2'-nitroacetophenone offers the most atom-economical route to the chiral alcohol.

- Biocatalyst: *Candida tropicalis* (Strain MTCC 5158) or engineered Alcohol Dehydrogenases (ADHs).
- Mechanism: The enzyme delivers a hydride to the re- or si-face of the ketone, controlled by the enzyme's pocket sterics.
- Performance: Yields >90% with ee >99% are achievable under optimized pH (6.0–8.0) and temperature (30°C).<sup>[1]</sup>

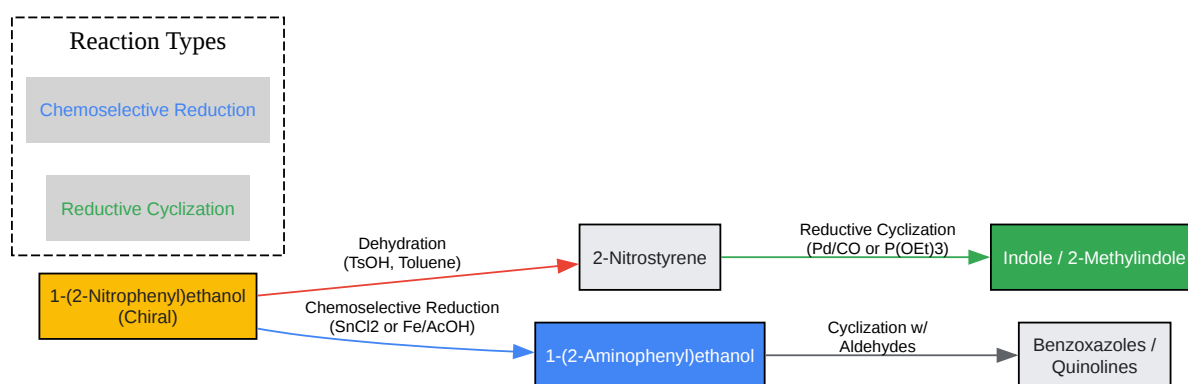
### B. Lipase-Mediated Kinetic Resolution (Scalable Route)

For industrial scaling where racemic starting material is cheap, kinetic resolution using immobilized lipases is the gold standard.

- Catalyst: *Candida antarctica* Lipase B (CALB), commercially available as Novozym 435.<sup>[2]</sup>
- Acyl Donor: Vinyl acetate (irreversible acyl donor).
- Solvent System: Toluene or  
-Heptane (hydrophobic solvents preserve enzyme activity).
- Selectivity: The lipase preferentially acylates the ( )-enantiomer, leaving the ( )-alcohol unreacted.
  - Result: ( )-1-(2-nitrophenyl)ethanol (Alcohol) + ( )-1-(2-nitrophenyl)ethyl acetate (Ester).

## Chemical Transformations & Logic

The following diagram illustrates the divergent pathways available from this building block.



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Caption: Divergent synthesis pathways from 1-(2-Nitrophenyl)ethanol to high-value heterocycles.

## Detailed Experimental Protocols

### Protocol A: Kinetic Resolution via Novozym 435

Objective: Isolate (

)-1-(2-nitrophenyl)ethanol from racemate.

- Preparation: Dissolve racemic 1-(2-nitrophenyl)ethanol (10 mmol) in anhydrous toluene (50 mL).
- Acyl Donor: Add vinyl acetate (30 mmol, 3 equiv).
- Catalysis: Add Novozym 435 (immobilized CALB, 200 mg).
- Incubation: Shake at 200 rpm, 30°C for 24–48 hours. Monitor conversion by HPLC (Chiralcel OD-H column).

- Termination: Filter off the enzyme beads (can be washed and reused).
- Purification: Evaporate solvent. Separate the ( )-alcohol from the ( )-acetate via silica gel flash chromatography (Hexane:EtOAc gradient).
  - Note: The ( )-acetate can be hydrolyzed (MeOH/K<sub>2</sub>CO<sub>3</sub>) to recover the ( )-alcohol.

## Protocol B: Chemoselective Reduction to Chiral Amino-Alcohol

Critical Challenge: Preventing hydrogenolysis of the benzylic C-O bond (which occurs with H<sub>2</sub>/Pd-C). Recommended Method: Tin(II) Chloride Reduction.

- Dissolution: Dissolve chiral 1-(2-nitrophenyl)ethanol (1 equiv) in Ethanol (0.1 M concentration).
- Reagent: Add SnCl<sub>2</sub>·2H<sub>2</sub>O (5 equiv).
- Reaction: Heat to reflux (70°C) for 2–4 hours.
- Workup: Cool to RT. Adjust pH to ~8 with saturated NaHCO<sub>3</sub> (careful: foaming). Filter the tin salts through Celite. Extract filtrate with EtOAc.
- Result: 1-(2-aminophenyl)ethanol with retention of stereochemistry.

## Key Physical Data & Safety

Property	Value	Notes
Molecular Weight	167.16 g/mol	
Boiling Point	107°C @ 1 mmHg	High vacuum required for distillation.
Density	1.24 g/mL	Denser than water.
Appearance	Yellowish Oil/Solid	Low melting point solid (approx. 30–35°C).
Chirality	( )/ ( )	Resolvable via Chiral HPLC (Chiralcel OD).

#### Safety Warning (Nitro Compounds):

- **Thermal Instability:** Nitroaromatics can decompose energetically at high temperatures. Do not distill the residue to dryness.
- **Shock Sensitivity:** While this specific alcohol is relatively stable, polynitro byproducts (if over-nitrated during precursor synthesis) are explosive.
- **Toxicity:** Treat as a potential mutagen; avoid inhalation of vapors.

## References

- **Biocatalytic Reduction:** Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate *Candida tropicalis* PBR-2 MTCC 5158. *Biotechnology Journal*. [Link](#)
- **Lipase Resolution:** Qayed, W. S., et al. (2015).[2] Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol. *Journal of Chemical and Pharmaceutical Research*. [Link](#) (Contextual reference for 1-aryl ethanol resolution protocols).
- **Indole Synthesis:** Leimgruber, W., & Batcho, A. D. (1976). Method for preparing indoles. US Patent 3976639. (Foundational chemistry for nitro-alcohol to indole conversion).

- Physical Properties: PubChem. 1-(2-Nitrophenyl)ethanol Compound Summary. [Link](#)
- Dehydration Catalysis:Iron-Based Dehydration Catalyst for Selective Formation of Styrene. (2021). OSTI.gov. [Link](#)

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## Sources

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- [2. jocpr.com \[jocpr.com\]](https://www.jocpr.com)
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